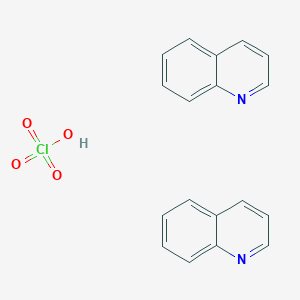

Perchloric acid--quinoline (1/2)

Description

Perchloric acid–quinoline (1/2) is a stoichiometric complex formed by the protonation of quinoline (C₉H₇N) with perchloric acid (HClO₄) in a 2:1 molar ratio. This compound is typically synthesized via acid-base reactions, where the strong Brønsted acidity of HClO₄ (pKa ≈ −8) facilitates the protonation of quinoline’s nitrogen atom, forming a stable perchlorate salt . Structural studies suggest a monoprotonated configuration, with perchlorate acting as a counterion . The compound is notable for its role in catalysis, particularly in the Friedländer quinoline synthesis, where HClO₄–quinoline complexes enhance reaction efficiency by stabilizing intermediates .

Properties

CAS No. |

41439-53-6 |

|---|---|

Molecular Formula |

C18H15ClN2O4 |

Molecular Weight |

358.8 g/mol |

IUPAC Name |

perchloric acid;quinoline |

InChI |

InChI=1S/2C9H7N.ClHO4/c2*1-2-6-9-8(4-1)5-3-7-10-9;2-1(3,4)5/h2*1-7H;(H,2,3,4,5) |

InChI Key |

ZHIJRAJRTIZEFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.OCl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of perchloric acid–quinoline (1/2) involves the reaction of perchloric acid with quinoline. This reaction typically occurs in a non-aqueous medium to prevent the decomposition of perchloric acid. The reaction can be represented as: [ \text{HClO}_4 + 2 \text{C}_9\text{H}_7\text{N} \rightarrow \text{(C}_9\text{H}_7\text{N)}_2\text{HClO}_4 ]

Industrial Production Methods

Industrial production of perchloric acid involves the treatment of sodium perchlorate with hydrochloric acid, followed by distillation to obtain pure perchloric acid . Quinoline is typically produced through the Skraup synthesis, which involves the reaction of aniline, glycerol, and sulfuric acid in the presence of an oxidizing agent .

Chemical Reactions Analysis

Types of Reactions

Perchloric acid–quinoline (1/2) undergoes various chemical reactions, including:

Oxidation: Perchloric acid acts as a strong oxidizing agent.

Substitution: Quinoline can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Perchloric acid in glacial acetic acid is used as the oxidizing agent.

Substitution: Reactions involving quinoline often use reagents like sulfuric acid, acetic anhydride, and various catalysts.

Major Products

Oxidation: Oxidized quinoline derivatives.

Substitution: Substituted quinoline compounds, depending on the reagents used.

Scientific Research Applications

Perchloric acid–quinoline (1/2) has several applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Quinoline derivatives are studied for their antimicrobial and antimalarial properties.

Medicine: Quinoline-based drugs are used in the treatment of malaria and other diseases.

Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of perchloric acid–quinoline (1/2) involves the strong oxidizing properties of perchloric acid and the biological activity of quinoline. Quinoline derivatives can interact with various molecular targets, including enzymes and DNA, leading to their antimicrobial and antimalarial effects .

Comparison with Similar Compounds

Acid-Quinoline Complexes

a. Hydrochloric Acid–Quinoline (Quinoline·HCl):

- Acidity and Stability: HCl (pKa ≈ −6) is weaker than HClO₄, resulting in less stable protonated quinoline salts. Quinoline·HCl decomposes more readily under heat or moisture compared to the perchlorate analog .

- Catalytic Performance: In Friedländer reactions, HCl–quinoline achieves lower yields (∼65%) compared to HClO₄–quinoline (∼90%) due to weaker acid strength and reduced intermediate stabilization .

b. Sulfuric Acid–Quinoline (Quinoline·H₂SO₄):

- Reactivity: H₂SO₄ (pKa ≈ −3) provides moderate protonation but introduces sulfonation side reactions, complicating product isolation. In contrast, HClO₄’s non-nucleophilic perchlorate anion minimizes undesired byproducts .

Heterocyclic Perchlorate Salts

a. Pyridine–Perchloric Acid Complexes :

- Basicity: Pyridine (pKb = 8.8) is less basic than quinoline (pKb = 4.9), leading to weaker protonation and less stable perchlorate salts. This reduces catalytic utility in acid-driven reactions .

- Applications: Pyridine–HClO₄ is rarely used in synthesis due to poor thermal stability, whereas quinoline–HClO₄ remains effective at elevated temperatures (e.g., Friedländer reactions at 200°C) .

b. Isoquinoline–HClO₄:

- Structural Effects: Isoquinoline’s nitrogen position alters electron distribution, reducing protonation efficiency. Catalytic performance in quinoline synthesis is ∼15% lower compared to quinoline–HClO₄ .

Corrosion Inhibition

Quinoline–HClO₄ demonstrates superior corrosion inhibition for metals like zinc in acidic environments compared to thioureas or alkylamines. At 0.1 M concentration, it achieves 92% inhibition efficiency, attributed to strong adsorption of the protonated quinoline–perchlorate layer on metal surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.